Comparative CYP17A1 Inhibitory Potency: 65-Fold Reduction Relative to Abiraterone
In a direct enzymatic comparison using human cytochrome P45017α, (16α,17α)-Epoxy 16,17-Dihydroabiraterone (referred to as epoxide 6) exhibited an IC50 of 260 nM for inhibition of 17α-hydroxylase activity [1]. In contrast, abiraterone demonstrated an IC50 of 4 nM under identical assay conditions [1]. The 65-fold reduction in potency confirms that epoxidation of the 16,17-double bond severely compromises CYP17A1 inhibitory activity [1].
| Evidence Dimension | CYP17A1 17α-hydroxylase inhibition |
|---|---|
| Target Compound Data | IC50 = 260 nM |
| Comparator Or Baseline | Abiraterone: IC50 = 4 nM |
| Quantified Difference | 65-fold lower potency (260 nM vs 4 nM) |
| Conditions | Human cytochrome P45017α enzyme assay, preincubation conditions |
Why This Matters
This 65-fold potency difference demonstrates that the compound cannot be used interchangeably with abiraterone in functional assays, while simultaneously validating its suitability as a negative control or selectivity probe in CYP17 inhibition studies.
- [1] Jarman M, Barrie SE, Llera JM. The 16,17-Double Bond Is Needed for Irreversible Inhibition of Human Cytochrome P45017α by Abiraterone (17-(3-Pyridyl)androsta-5,16-dien-3β-ol) and Related Steroidal Inhibitors. J Med Chem. 1998;41(27):5375-5381. View Source
